Cas no 1512352-24-7 (4-(5-bromo-2-fluorophenyl)benzoic acid)

4-(5-Bromo-2-fluorophenyl)benzoic acid is a halogenated aromatic carboxylic acid with a molecular formula of C₁₃H₈BrFO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its distinct structure, featuring both bromo and fluoro substituents, enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of complex molecular frameworks. The benzoic acid moiety further allows for derivatization into esters, amides, or other functional groups. High purity and stability under standard conditions make it a reliable choice for research and industrial applications requiring precise structural modifications.
4-(5-bromo-2-fluorophenyl)benzoic acid structure
1512352-24-7 structure
Product Name:4-(5-bromo-2-fluorophenyl)benzoic acid
CAS No:1512352-24-7
MF:C13H8BrFO2
MW:295.103826522827
CID:6483858
PubChem ID:79743055
Update Time:2025-05-19

4-(5-bromo-2-fluorophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-bromo-2-fluorophenyl)benzoic acid
    • [1,1'-Biphenyl]-4-carboxylic acid, 5'-bromo-2'-fluoro-
    • Inchi: 1S/C13H8BrFO2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
    • InChI Key: AAPGKPOQYIOPFB-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(Br)=CC=C2F)=CC=C(C(O)=O)C=C1

Experimental Properties

  • Density: 1.572±0.06 g/cm3(Predicted)
  • Boiling Point: 394.8±32.0 °C(Predicted)
  • pka: 3.97±0.10(Predicted)

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Additional information on 4-(5-bromo-2-fluorophenyl)benzoic acid

Introduction to 4-(5-bromo-2-fluorophenyl)benzoic acid (CAS No. 1512352-24-7)

4-(5-bromo-2-fluorophenyl)benzoic acid (CAS No. 1512352-24-7) is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique bromo and fluoro substituents, has garnered considerable attention due to its potential in drug discovery and development. The following sections will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular formula of 4-(5-bromo-2-fluorophenyl)benzoic acid is C13H8BrFO2, and it has a molecular weight of approximately 296.09 g/mol. The compound features a benzene ring substituted with a 5-bromo-2-fluorophenyl group and a carboxylic acid functional group. These structural features contribute to its chemical reactivity and biological properties, making it an attractive candidate for various applications.

The synthesis of 4-(5-bromo-2-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki coupling reaction between 4-bromobenzoic acid and 5-bromo-2-fluorobenzeneboronic acid in the presence of a palladium catalyst. This method offers high yields and good functional group tolerance, making it suitable for large-scale production. Another synthetic route involves the arylation of 4-bromobenzoic acid using a transition metal-catalyzed cross-coupling reaction with 5-bromo-2-fluoroiodobenzene.

In the realm of medicinal chemistry, 4-(5-bromo-2-fluorophenyl)benzoic acid has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of certain kinases, which are key targets in cancer therapy. The bromo and fluoro substituents enhance the compound's binding affinity and selectivity, making it a valuable scaffold for further optimization.

Beyond its medicinal applications, 4-(5-bromo-2-fluorophenyl)benzoic acid has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of bromo and fluoro substituents can influence the electronic structure and charge transport properties of the material, leading to improved device performance.

The safety profile of 4-(5-bromo-2-fluorophenyl)benzoic acid is an important consideration for its practical applications. Toxicological studies have shown that it exhibits low toxicity at relevant concentrations, making it suitable for use in both pharmaceutical and materials science contexts. However, as with any chemical compound, appropriate handling and storage practices should be followed to ensure safety.

In conclusion, 4-(5-bromo-2-fluorophenyl)benzoic acid (CAS No. 1512352-24-7) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for drug discovery, enzyme inhibition studies, and materials science applications. Ongoing research continues to uncover new insights into its biological activities and practical uses, further solidifying its importance in modern scientific research.

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